1-Cyclopropyl-3-(pyridin-3-ylmethyl)thiourea
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Overview
Description
1-Cyclopropyl-3-(pyridin-3-ylmethyl)thiourea is an organic compound with the molecular formula C10H13N3S It is characterized by the presence of a cyclopropyl group, a pyridin-3-ylmethyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(pyridin-3-ylmethyl)thiourea typically involves the reaction of cyclopropyl isothiocyanate with pyridin-3-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-(pyridin-3-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thioureas.
Scientific Research Applications
1-Cyclopropyl-3-(pyridin-3-ylmethyl)thiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties, such as conductivity and stability.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The thiourea moiety plays a crucial role in binding to the active sites of these targets, disrupting their normal function.
Comparison with Similar Compounds
- 1-Cyclopropyl-3-(pyridin-2-ylmethyl)thiourea
- 1-Cyclopropyl-3-(pyridin-4-ylmethyl)thiourea
- 1-Cyclopropyl-3-(pyridin-3-ylmethyl)urea
Comparison: 1-Cyclopropyl-3-(pyridin-3-ylmethyl)thiourea is unique due to the specific positioning of the pyridin-3-ylmethyl group, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a distinct compound of interest in various research fields.
Properties
IUPAC Name |
1-cyclopropyl-3-(pyridin-3-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c14-10(13-9-3-4-9)12-7-8-2-1-5-11-6-8/h1-2,5-6,9H,3-4,7H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMAGIGPZPKMFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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